molecular formula C7H10F3N3 B2578250 1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1531800-50-6

1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B2578250
CAS No.: 1531800-50-6
M. Wt: 193.173
InChI Key: VEECEDXRLPEMMD-UHFFFAOYSA-N
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Description

1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H10F3N3 This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a trifluoromethyl ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.

    Substitution: Nucleophiles such as amines or thiols; reaction temperature: 50-100°C.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
  • 1-Isopropyl-5-(trifluoromethyl)-1H-benzimidazole
  • 1-Isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Comparison: 1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the isopropyl and trifluoromethyl groups imparts distinct chemical and biological properties compared to its analogs. For instance, the trifluoromethyl group significantly enhances the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.

Properties

IUPAC Name

1-propan-2-yl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-4(2)13-5(7(8,9)10)3-6(11)12-13/h3-4H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEECEDXRLPEMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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